![molecular formula C21H17ClF3N3O B1401800 4-氯-N-[4-(2-二甲基氨基-5-三氟甲基吡啶-3-基)-苯基]-苯甲酰胺 CAS No. 1311280-15-5](/img/structure/B1401800.png)

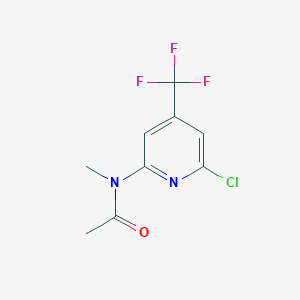

4-氯-N-[4-(2-二甲基氨基-5-三氟甲基吡啶-3-基)-苯基]-苯甲酰胺

描述

The compound “4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide” is a complex organic molecule. It contains a benzamide group, a pyridine ring, and a trifluoromethyl group. These types of compounds are often used in the pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Trifluoromethylpyridines, for example, are used in a variety of reactions in the agrochemical and pharmaceutical industries .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to influence the physicochemical properties of compounds .

科学研究应用

分析技术

一项研究讨论了非水毛细管电泳分离技术在伊马替尼甲磺酸盐及相关物质中的应用,包括与所讨论化合物具有类似结构的化合物。这项研究突出了分析方法在质量控制和制药品及相关化合物表征中的重要性 (Lei Ye et al., 2012)。

有机合成与杂环化学

另一项研究侧重于合成杂环化合物,如3-芳基-5-氰基吡唑并[3,4-b]吡啶,展示了这类结构在有机合成和新化学实体的发展中的相关性,这些实体在各个领域,包括材料科学和制药领域,具有潜在应用 (J. Quiroga et al., 1999)。

聚合物科学

通过合成新的芳香族聚酰胺、聚酰亚胺和聚脲,研究含有长烷基侧链和1,3,5-三嗪环的芳香族聚合物,展示了复杂有机分子在开发具有独特性能适用于各种工业应用的新材料中的应用 (Jui-kun Lin et al., 1990)。

药物发现与开发

一项关于含有三氟甲基取代苯基的可溶于有机物的聚酰亚胺的合成和表征研究表明这类化合物在开发具有潜在应用于药物递送系统和生物医疗设备的新材料中的作用 (J. Liu et al., 2002)。

药物化学

在药物化学领域,正在研究与“4-氯-N-[4-(2-二甲基氨基-5-三氟甲基吡啶-3-基)-苯基]-苯甲酰胺”具有结构相似性的化合物,以探讨其作为治疗剂的潜力。例如,一项关于N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺(MGCD0103)作为口服活性组蛋白去乙酰化酶抑制剂的发现研究突出了这类化合物在新药物开发中的重要性 (Nancy Z. Zhou et al., 2008)。

作用机制

Mode of Action

It is known that the trifluoromethylpyridine (tfmp) moiety, which is a part of the compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Compounds containing the tfmp moiety have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Tfmp derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

生化分析

Biochemical Properties

4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as NADPH-glutathione reductase and catalase . These interactions suggest that the compound may influence redox balance and oxidative stress responses in cells.

Cellular Effects

The effects of 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of photosynthetic and respiratory genes in plant cells . Additionally, it affects the organization of chloroplast membranes and the efficiency of photosystem II electron transport . These changes can lead to modifications in cellular energy production and overall cell function.

Molecular Mechanism

At the molecular level, 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits photosystem II electron transport by interacting with the thylakoid membranes in chloroplasts . This inhibition results in decreased photosynthetic efficiency and altered cellular metabolism. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. For example, in plant studies, the compound has been shown to cause long-term changes in chloroplast structure and function . These effects are observed over several days and can lead to sustained alterations in cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with significant inhibition of photosystem II electron transport and increased oxidative stress . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide is involved in several metabolic pathways. It interacts with enzymes such as NADPH-glutathione reductase and catalase, influencing redox balance and oxidative stress responses . Additionally, the compound affects the metabolism of free radicals, leading to changes in lipid peroxidation and antioxidant enzyme activities . These interactions suggest that the compound plays a role in maintaining cellular homeostasis and protecting against oxidative damage.

Transport and Distribution

The transport and distribution of 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide within cells and tissues are critical for its function. The compound is likely transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it may accumulate in certain organelles or compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide is crucial for its activity and function. The compound has been shown to localize to chloroplasts in plant cells, where it affects photosystem II electron transport and chloroplast membrane organization Additionally, it may interact with other organelles, such as mitochondria, influencing cellular energy production and metabolic processes

属性

IUPAC Name |

4-chloro-N-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)13-5-9-17(10-6-13)27-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHHIIDXRJHKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

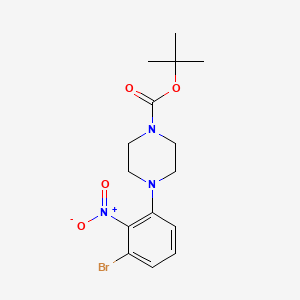

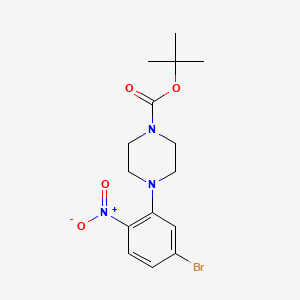

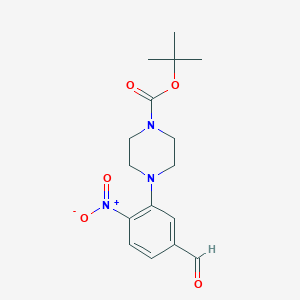

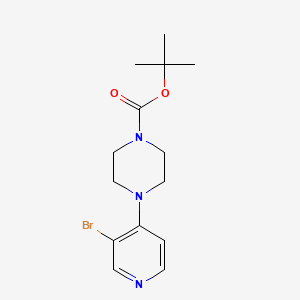

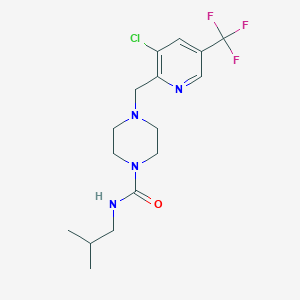

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)

![N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401725.png)

![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)

![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)

![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)

![Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401735.png)

![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)

![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)